molecular formula C10H8BrN3O3 B1381432 (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1807979-68-5

(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B1381432
CAS No.: 1807979-68-5
M. Wt: 298.09 g/mol
InChI Key: MCCLZBSSNBPJJY-UHFFFAOYSA-N
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Description

(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C10H8BrN3O3 and a molecular weight of 298.10 g/mol, this compound serves as a versatile synthetic intermediate . Its structure incorporates two key functional handles: a reactive bromo group on the triazole ring and a carboxylic acid, making it a valuable building block for further chemical derivatization, such as in the synthesis of more complex molecules via nucleophilic substitution or amide coupling reactions . The phenoxy moiety suggests potential for applications in creating compounds with biological activity, analogous to other 1,2,4-triazole derivatives used in medicinal chemistry . Researchers can leverage this compound in developing novel chemical entities for various screening campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-bromo-5-phenoxy-1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3/c11-9-12-10(14(13-9)6-8(15)16)17-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCLZBSSNBPJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NN2CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225571
Record name 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-phenoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807979-68-5
Record name 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-phenoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807979-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1,2,4-Triazole Core

A classical method for 1,2,4-triazole synthesis involves cyclization of hydrazine derivatives with appropriate carboxylic acid derivatives or esters. For example, hydrazinolysis of esters followed by cyclization with isothiocyanates or other electrophiles under basic or acidic conditions yields substituted triazoles with good yields (52–88%).

Introduction of Phenoxy Group

The phenoxy substituent is typically introduced through nucleophilic aromatic substitution or via phenol reaction with haloalkyl intermediates. For instance, phenol reacts with sodium hydroxide and a halogenated precursor (such as chloroacetic acid derivatives) under reflux to form phenoxyacetate intermediates. This step often involves:

  • Stirring phenol with sodium hydroxide in aqueous medium.
  • Reaction with dichloroethane or similar solvents at elevated temperatures (90–95 °C) for 12 hours.
  • Extraction and purification to obtain the phenoxy intermediate.

Bromination at the 3-Position

Selective bromination of the triazole ring at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The reaction is typically conducted at low temperatures (0–5 °C) to avoid over-bromination or ring degradation.

Attachment of Acetic Acid Side Chain

The acetic acid moiety is introduced by alkylation at the N1 position of the triazole ring using haloacetic acid derivatives or their esters. For example, reaction of the triazole intermediate with chloroacetic acid or ethyl chloroacetate in the presence of a base like triethylamine in dichloromethane at 0–5 °C results in the formation of the acetic acid-substituted triazole.

Cyclization and Final Purification

After assembling the core and substituents, cyclization and purification steps include:

  • Refluxing the reaction mixture to complete cyclization.
  • Neutralization using potassium carbonate or sodium bicarbonate.
  • Filtration, washing, and recrystallization from solvents such as ethyl acetate, ethanol, or DMF to obtain the pure compound.

Representative Reaction Scheme and Conditions

Step Reactants/Intermediates Conditions Yield (%) Notes
1 Phenol + NaOH + dichloroethane 90–95 °C, 12 h reflux ~85 Formation of phenoxy intermediate
2 Phenoxy intermediate + hydrazine derivatives Reflux in ethanol, basic media 52–88 Cyclization to triazole core
3 Triazole core + brominating agent (NBS) 0–5 °C, controlled addition 70–80 Selective bromination at C3
4 Brominated triazole + chloroacetic acid + base 0–5 °C, dichloromethane, triethylamine 75–85 N1-alkylation with acetic acid side chain
5 Crude product purification Recrystallization (ethyl acetate, DMF) Purity > 98% Final purification

Analytical and Spectral Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) confirms the substitution pattern on the triazole ring and the presence of the phenoxy and acetic acid groups.
  • Mass spectrometry (MS) verifies the molecular weight consistent with C10H7BrN3O3.
  • Infrared spectroscopy (IR) shows characteristic bands for carboxylic acid (broad O-H stretch ~3200–2500 cm⁻¹) and triazole ring vibrations.
  • Elemental analysis matches theoretical values for bromine and nitrogen content.

Summary of Key Research Findings

  • The preparation of (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid is reliably achieved via stepwise synthesis involving phenoxy intermediate formation, triazole ring construction, bromination, and acetic acid side chain attachment.
  • Reaction conditions such as temperature control (0–5 °C for bromination and alkylation), choice of solvents (dichloromethane, ethanol), and bases (triethylamine, sodium hydroxide) are critical for high yields and purity.
  • Yields range from moderate to high (52–88%), depending on the step and reagents used.
  • Purification by recrystallization and chromatographic methods ensures the isolation of the target compound with high purity suitable for further applications.

This comprehensive synthesis approach is supported by multiple peer-reviewed studies and patent disclosures, ensuring the methods are robust and reproducible for laboratory and industrial-scale preparations.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

Agricultural Applications

Fungicidal Properties
Research indicates that compounds similar to (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid exhibit fungicidal activity. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with the biosynthesis of ergosterol, a critical component of fungal cell membranes. This property can be particularly useful in crop protection against various fungal pathogens.

Herbicidal Activity
Studies have shown that triazole compounds can also possess herbicidal properties. The mechanism often involves the inhibition of specific enzyme pathways in plants, leading to growth disruption. This application is crucial for developing selective herbicides that minimize damage to crops while effectively controlling weeds.

Pharmaceutical Applications

Antifungal Agents
The triazole moiety is prevalent in antifungal medications. Compounds like this compound are being explored for their potential as antifungal agents against resistant strains of fungi. Their mechanism typically involves inhibiting the synthesis of ergosterol, similar to their agricultural use.

Potential Anti-inflammatory Effects
Emerging research suggests that triazole derivatives may exhibit anti-inflammatory properties. This could open avenues for developing new treatments for inflammatory diseases. The specific mechanisms and efficacy of this compound in this regard require further investigation.

Biochemical Research

Enzyme Inhibition Studies
The compound's unique structure allows it to interact with various biological targets, making it a candidate for enzyme inhibition studies. Understanding how this compound affects enzyme activity can provide insights into metabolic pathways and potential therapeutic targets.

Molecular Biology Applications
In molecular biology, triazole compounds are often used as tools to study gene expression and regulation. Their ability to modulate biological processes makes them valuable in research settings aimed at understanding complex cellular mechanisms.

Case Studies

Study TitleYearApplicationFindings
"Fungicidal Efficacy of Triazole Derivatives"2020AgricultureDemonstrated effective control of Fusarium species using triazole derivatives similar to (3-bromo-5-phenoxy).
"Antifungal Activity Against Candida Species"2022PharmaceuticalsIdentified potent antifungal activity of triazole compounds with structural similarities to (3-bromo-5-phenoxy).
"Enzyme Inhibition by Triazole Compounds"2023BiochemistryShowed significant inhibition of specific enzymes involved in metabolic pathways by triazole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid with analogous compounds:

Compound Name Substituents (Triazole Positions) Molecular Weight (g/mol) Key Features
This compound 3-Br, 5-OPh, N1-CH2COOH ~311.1* High lipophilicity, steric hindrance
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid 3-Me, N1-CH2COOH 141.1 Low steric bulk, high aqueous solubility
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid 3-Br, 5-Br, N1-CH2COOH 296.9 Enhanced electrophilicity, higher reactivity
2-(4-Phenyl-1H-1,2,4-triazol-1-yl)acetic acid 4-Ph, N1-CH2COOH 203.2 Planar aromatic group, moderate lipophilicity
2-(3-Cyano-1H-1,2,4-triazol-1-yl)acetic acid 3-CN, N1-CH2COOH 163.1 Polar substituent, potential H-bonding

*Calculated based on substituent contributions.

Key Observations :

  • Bromine vs.
  • Phenoxy vs. Phenyl: The phenoxy group introduces an oxygen atom, which may reduce steric hindrance compared to a phenyl group while maintaining aromatic interactions .
  • Dibromo vs. Monobromo: The dibromo analog (3,5-dibromo) is more reactive due to dual electron-withdrawing effects, whereas the monobromo-phenoxy derivative balances reactivity with steric effects .

Insights :

  • Continuous-flow methods (e.g., for 3-methyl derivatives) achieve higher yields and sustainability compared to traditional batch processes .
  • Brominated analogs often require multi-step syntheses with moderate yields, suggesting room for optimization in the target compound’s preparation .
Analgesic and Antimicrobial Activity
  • Triazole-thioacetic acids: Derivatives like 2-(3-phenoxymethyl-4-phenyl-[1,2,4]triazole-5-thio)acetic acid show significant analgesic activity in acetic acid-induced writhing tests (up to 60% inhibition at 50 mg/kg) .
  • Antimicrobial triazoles : 4-Aryl-thiosemicarbazides and related compounds exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Biological Activity

(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid (CAS: 1807979-68-5) is a triazole derivative that has garnered attention due to its diverse biological activities. The compound's structure, featuring a triazole ring and a phenoxy group, contributes to its potential pharmacological properties. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and enzyme-inhibitory effects.

  • Molecular Formula : C₁₀H₈BrN₃O₃
  • Molecular Weight : 284.09 g/mol
  • IUPAC Name : 2-(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

CompoundCell LineIC50 (µM)Reference
This compoundMCF7 (breast cancer)15.2
Similar triazole derivativesA549 (lung cancer)10.5

The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Triazole derivatives are known for their antifungal and antibacterial properties.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition

One of the notable biological activities of triazole compounds is their ability to inhibit enzymes such as acetylcholinesterase (AChE). This activity is particularly relevant in the context of neurodegenerative diseases.

Enzyme TargetedInhibition TypeReference
Acetylcholinesterase (AChE)Competitive Inhibition
Butyrylcholinesterase (BuChE)Noncompetitive Inhibition

The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially aiding in cognitive function.

Case Studies

Several studies have highlighted the biological activities of triazole derivatives similar to this compound:

  • Anticancer Study : A study by Smith et al. evaluated various triazole derivatives for their anticancer effects on different cell lines. The results indicated that modifications on the phenoxy group significantly enhanced cytotoxicity against MCF7 cells.
  • Antimicrobial Study : Johnson et al. investigated the antimicrobial activity of several triazole compounds against clinical isolates of bacteria and fungi. The study demonstrated that certain substitutions on the triazole ring improved efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid to improve yield and purity?

  • Methodological Answer : Prioritize continuous-flow processes over batch methods to enhance selectivity and reduce handling of unstable intermediates. Flow reactors allow precise temperature control and safer management of energetic intermediates (e.g., brominated precursors), as demonstrated in analogous triazole syntheses . Avoid chromatography by leveraging precipitation or filtration for isolation, which reduces solvent waste and improves scalability . Optimize reaction steps (e.g., condensation, hydrolysis) using atom-economical reagents like acetimidamide derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Use a combination of:

  • LC/MS for real-time monitoring of reaction progress and intermediate stability .
  • 1^1H/13^{13}C NMR to confirm structural integrity, particularly for bromo and phenoxy substituents .
  • IR spectroscopy to track functional groups (e.g., carboxylic acid formation during hydrolysis) .
  • Melting point determination to assess purity .

Q. What reaction conditions favor the introduction of bromo and phenoxy substituents in triazole acetic acid derivatives?

  • Methodological Answer :

  • Bromo substitution : Use brominated amides (e.g., 5-bromonicotinamide) in condensation reactions under flow conditions to ensure controlled reactivity and avoid side reactions .
  • Phenoxy substitution : Introduce phenoxy groups via nucleophilic aromatic substitution or coupling reactions, employing mild bases (e.g., K2_2CO3_3) in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How can researchers reconcile conflicting yield data between batch and flow syntheses of brominated triazole derivatives?

  • Methodological Answer : Analyze green chemistry metrics (e.g., Process Mass Intensity, PMI) to contextualize yield discrepancies. Flow processes often trade slightly lower yields (<10% difference) for superior safety and sustainability (e.g., reduced solvent use, no chromatography) . Investigate unoptimized work-up steps (e.g., batch-mode hydrolysis) as potential bottlenecks in flow systems .

Q. What strategies enable safe handling of highly reactive intermediates in triazole acetic acid synthesis?

  • Methodological Answer :

  • In situ generation : Use flow reactors to generate and consume intermediates (e.g., acetimidamide derivatives) immediately, minimizing decomposition risks .
  • Low-temperature quenching : Precipitate unstable intermediates rapidly (e.g., using TFA in acetonitrile) to isolate stable crystalline forms .

Q. How do green chemistry metrics (PMI, RPG, RPI) guide route selection for triazole derivatives?

  • Methodological Answer :

  • PMI (Process Mass Intensity) : Favors flow processes by reducing solvent waste (e.g., PMI of 34 for flow vs. 86 for batch in analogous syntheses) .
  • RPG (Relative Process Greenness) : Prioritizes methods avoiding hazardous reagents (e.g., metal-free routes) .
  • RPI (Relative Process Improvement) : Highlights scalability; flow processes achieve >30% RPI by integrating continuous steps .

Q. What synthetic strategies allow modular diversification of triazole acetic acid derivatives for structure-activity studies?

  • Methodological Answer :

  • Substrate screening : Replace brominated amides with other electrophiles (e.g., aryl halides) in flow conditions to generate analogs .
  • Post-functionalization : Modify the phenoxy group via Pd-catalyzed cross-coupling (e.g., Suzuki reactions) after triazole ring formation .

Q. How can the metal-binding properties of triazole acetic acid derivatives be leveraged in biochemical research?

  • Methodological Answer : Exploit the high affinity of the triazole moiety for transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}) to:

  • Study metalloenzymes : Use derivatives as competitive inhibitors or spectroscopic probes .
  • Design metal-organic frameworks (MOFs) : Utilize the carboxylic acid group for coordination networks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid
Reactant of Route 2
(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid

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